
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C20H36O7 and a molecular weight of 388.50 g/mol. It is known for its unique structure, which includes a tetradecyl group attached to a 2-hydroxypropane-1,2,3-tricarboxylate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of esters with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: The oxidation of the hydroxyl group to form ketones or aldehydes.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Formation of 2-hydroxypropane-1,2,3-tricarboxylic acid and tetradecanol.
Oxidation: Formation of ketones or aldehydes depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Hexadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Octadecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Uniqueness
Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs .
Propiedades
Número CAS |
93980-61-1 |
|---|---|
Fórmula molecular |
C20H36O7 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid |
InChI |
InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25) |
Clave InChI |
AINUDUZWTSLGMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



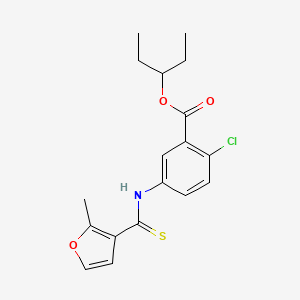
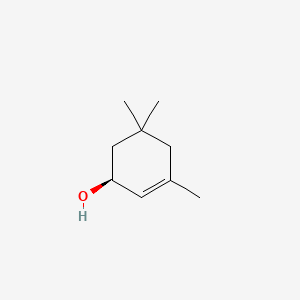


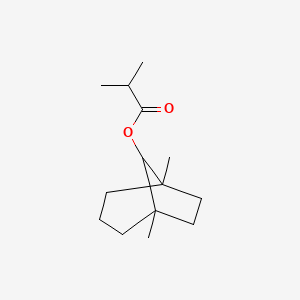

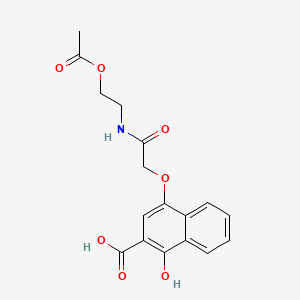
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
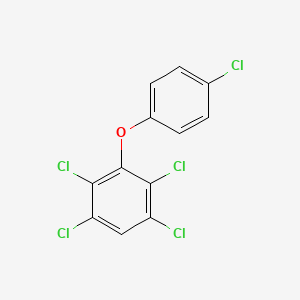

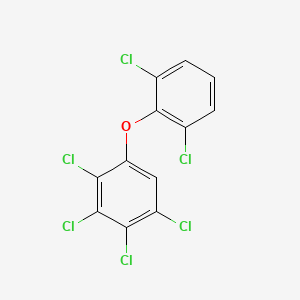
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)

